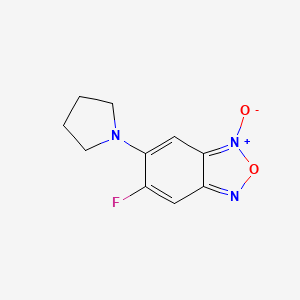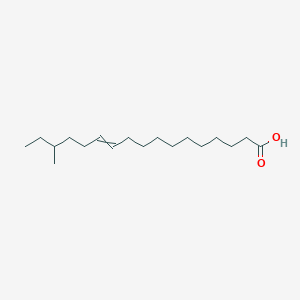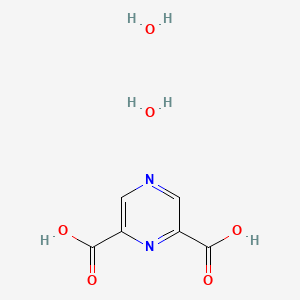
Pyrazine-2,6-dicarboxylic acid dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine-2,6-dicarboxylic acid dihydrate is a chemical compound with the molecular formula C6H4N2O4·2H2O. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is known for its versatility and is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrazine-2,6-dicarboxylic acid dihydrate can be synthesized through several methods. One common approach involves the reaction of pyrazine with carbon dioxide under high pressure and temperature conditions. Another method includes the oxidation of pyrazine derivatives using strong oxidizing agents like potassium permanganate or nitric acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, can facilitate the carboxylation of pyrazine under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Pyrazine-2,6-dicarboxylic acid dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazine-2,6-dicarboxylic acid.
Reduction: Reduction reactions can convert it into pyrazine-2,6-dicarboxamide.
Substitution: It can undergo substitution reactions where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Various halogenating agents and nucleophiles.
Major Products:
Oxidation: Pyrazine-2,6-dicarboxylic acid.
Reduction: Pyrazine-2,6-dicarboxamide.
Substitution: Halogenated pyrazine derivatives.
Scientific Research Applications
Pyrazine-2,6-dicarboxylic acid dihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which pyrazine-2,6-dicarboxylic acid dihydrate exerts its effects involves its interaction with metal ions and biological molecules. It can chelate metal ions, forming stable complexes that can influence various biochemical pathways. In medicinal chemistry, its derivatives have been shown to inhibit specific enzymes and disrupt cellular processes, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Pyridine-2,6-dicarboxylic acid: Similar in structure but contains a nitrogen atom in a different position.
Pyrazine-2,5-dicarboxylic acid: Differing by the position of the carboxyl groups.
Pyridazine-3,6-dicarboxylic acid: Another heterocyclic compound with carboxyl groups in different positions.
Uniqueness: Pyrazine-2,6-dicarboxylic acid dihydrate is unique due to its specific arrangement of nitrogen atoms and carboxyl groups, which allows it to form distinct coordination complexes and exhibit unique chemical reactivity compared to its analogs .
Properties
CAS No. |
562798-43-0 |
|---|---|
Molecular Formula |
C6H8N2O6 |
Molecular Weight |
204.14 g/mol |
IUPAC Name |
pyrazine-2,6-dicarboxylic acid;dihydrate |
InChI |
InChI=1S/C6H4N2O4.2H2O/c9-5(10)3-1-7-2-4(8-3)6(11)12;;/h1-2H,(H,9,10)(H,11,12);2*1H2 |
InChI Key |
OBGCNSZGPPEKQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)C(=O)O)C(=O)O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



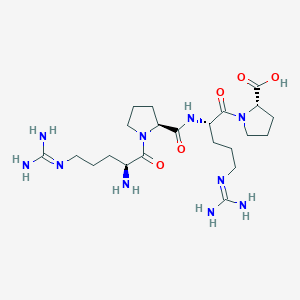
![2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14232385.png)
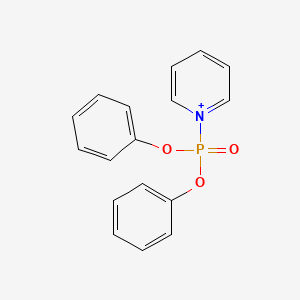
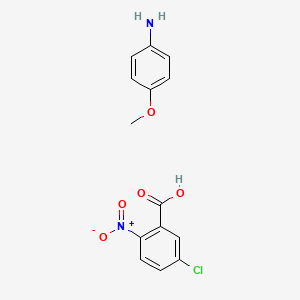
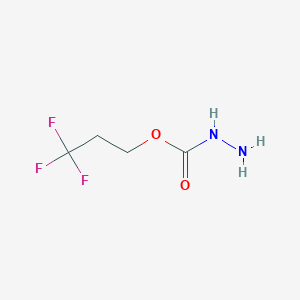
![5-{3,5-Bis[5-(2-methoxypropan-2-yl)pyridin-3-yl]phenyl}pyrimidine](/img/structure/B14232399.png)
![4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14232405.png)
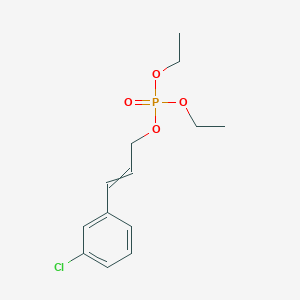
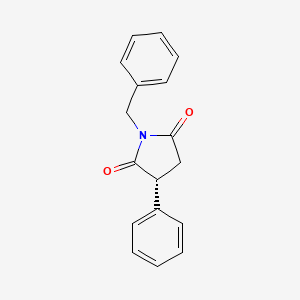
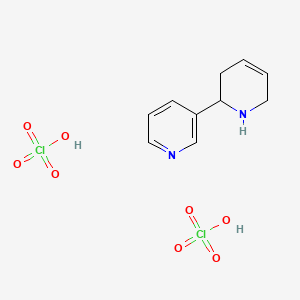
![5-(Butan-2-yl)-2-[2-(cyclohex-3-en-1-yl)ethyl]-5-methyl-1,3-dioxane](/img/structure/B14232422.png)
